Trichodesmine
Overview
Description
Trichodesmine is a pyrrolizidine alkaloid, a class of naturally occurring chemical compounds found in various plant species. These alkaloids are known for their complex structures and significant biological activities. This compound, specifically, has been isolated from plants such as Rindera oblongifolia and Trichodesma incanum . It contains an 11-membered macrocycle and exhibits unique stereochemistry, making it a subject of interest in chemical and biological research .
Mechanism of Action
Target of Action
Trichodesmine, a dehydropyrrolizidine alkaloid, exhibits hepatotoxic, pneumotoxic, and neurotoxic effects in vivo . The primary targets of this compound are the liver, lungs, and nervous system . These organs are crucial for metabolism, respiration, and signal transmission, respectively.
Mode of Action
This compound interacts with its targets primarily through the formation of highly reactive pyrrolic dehydroalkaloids . These metabolites are believed to be responsible for the toxicity of this compound . The compound’s interaction with its targets leads to significant changes in the normal functioning of the liver, lungs, and nervous system, resulting in hepatotoxicity, pneumotoxicity, and neurotoxicity .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the metabolism of the compound in the liver . This compound is metabolized in the liver to form highly reactive pyrrolic dehydroalkaloids . These metabolites can then interact with various biochemical pathways, leading to the observed toxic effects .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After ingestion, this compound is absorbed and distributed to various organs, including the liver, lungs, and nervous system . It is metabolized in the liver to form highly reactive pyrrolic dehydroalkaloids . The compound’s bioavailability is influenced by factors such as its absorption rate, distribution, and metabolism .
Result of Action
The molecular and cellular effects of this compound’s action include hepatotoxicity, pneumotoxicity, and neurotoxicity . These effects are primarily due to the formation of highly reactive pyrrolic dehydroalkaloids, which can interact with various cellular components and disrupt normal cellular functions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other compounds, pH levels, temperature, and the specific characteristics of the biological environment in which the compound is present . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of trichodesmine involves the extraction of the compound from plant sources. The aerial parts of Rindera oblongifolia are typically extracted with ethanol (80%) to isolate chloroform and ethyl acetate total alkaloids . These extracts are then subjected to preparative thin-layer chromatography to isolate this compound . The absolute configurations of the chiral centers are established using X-ray crystal structure analysis .
Industrial Production Methods: Most studies focus on its extraction from natural sources rather than synthetic production .
Chemical Reactions Analysis
Types of Reactions: Trichodesmine undergoes various chemical reactions, including oxidation and reduction. The compound can be oxidized to form this compound N-oxide, which has been isolated and studied for its structural properties .
Common Reagents and Conditions: Oxidation reactions typically involve reagents such as hydrogen peroxide or peracids under controlled conditions. Reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride .
Major Products: The major products formed from these reactions include this compound N-oxide and other derivatives that retain the core pyrrolizidine structure .
Scientific Research Applications
Trichodesmine has several scientific research applications due to its biological activities:
Comparison with Similar Compounds
Trichodesmine is compared with other pyrrolizidine alkaloids such as:
- Lindelofine
- Trichelanthic acid
- Echinatine
- Turkestanine
- Carategine
Uniqueness: this compound’s uniqueness lies in its 11-membered macrocycle and the specific stereochemistry of its chiral centers . This structural complexity differentiates it from other pyrrolizidine alkaloids, which may have different ring sizes and stereochemical configurations .
Properties
IUPAC Name |
(1R,4R,5R,6R,16R)-5,6-dihydroxy-5,6-dimethyl-4-propan-2-yl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO6/c1-10(2)13-15(20)25-12-6-8-19-7-5-11(14(12)19)9-24-16(21)18(4,23)17(13,3)22/h5,10,12-14,22-23H,6-9H2,1-4H3/t12-,13+,14-,17-,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOODLZHDDSGRKL-FOOXYVKASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)OC2CCN3C2C(=CC3)COC(=O)C(C1(C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)O[C@@H]2CCN3[C@@H]2C(=CC3)COC(=O)[C@]([C@]1(C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50970148 | |
Record name | 4,5-Dihydroxy-4,5-dimethyl-3-(propan-2-yl)-4,5,8,10,12,13,13a,13b-octahydro-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50970148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
548-90-3 | |
Record name | Trichodesmine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=548-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trichodesmine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,5-Dihydroxy-4,5-dimethyl-3-(propan-2-yl)-4,5,8,10,12,13,13a,13b-octahydro-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50970148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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